4-Bromo-1-fluoro-2-iodobenzene
Overview
Description
Synthesis Analysis
The synthesis of halogenated benzene derivatives, such as 4-bromo-1-fluoro-2-iodobenzene, typically involves halogenation reactions, where different halogens are introduced into the benzene ring. For instance, Gail and Coenen (1994) describe a one-step preparation of fluorobromo- and fluoroiodobenzene derivatives through nucleophilic exchange on corresponding phenyl-trimethylammonium salts, showcasing the methodological advancements in the synthesis of such halogenated compounds (Gail & Coenen, 1994).
Molecular Structure Analysis
The molecular structure of 4-bromo-1-fluoro-2-iodobenzene is characterized by the presence of three different halogens on a benzene ring, which significantly influences its electronic and spatial configuration. The impact of these halogens on the benzene ring's geometry and electronic properties can be studied through spectroscopic methods such as FT-IR, FT-Raman, and UV spectroscopy, offering insights into the compound's reactivity and interactions with other molecules.
Chemical Reactions and Properties
This compound's reactivity is largely defined by the presence of the halogens, which can participate in various chemical reactions. These include nucleophilic aromatic substitution (NAS) reactions, where the halogens can be replaced by nucleophiles, and palladium-catalyzed cross-coupling reactions, making it a valuable synthon for the introduction of fluorophenyl structures into complex molecules as described by Forngren et al. (1998) (Forngren et al., 1998).
Scientific Research Applications
Vibrational Spectroscopy and Ionization Studies : Halobenzene derivatives, including bromo-, fluoro-, and iodobenzene compounds, are studied for their vibrational spectra and ionization energies. These studies are crucial for understanding the electronic structure and properties of such compounds (Kwon, Kim, & Kim, 2002).
Synthetic Precursors in Radiochemistry : Derivatives of halobenzenes, like 1-bromo-4-[18F]fluorobenzene, are synthesized for use in radiochemistry, particularly in 18F-arylation reactions. These compounds are valuable for preparing radiopharmaceuticals and imaging agents (Ermert et al., 2004).
Study of Ionic Intermediates in Gamma Irradiation : Research on halogenated benzene and naphthalene derivatives, including bromo- and fluoro-substituted benzenes, provides insights into the behavior of ionic intermediates produced by gamma irradiation. This is significant in understanding radiation chemistry (Namiki, 1975).
Electrolyte Additives in Lithium-Ion Batteries : Compounds like 4-bromo-2-fluoromethoxybenzene have been studied as bi-functional electrolyte additives in lithium-ion batteries. These additives enhance the batteries' thermal stability and provide overcharge protection (Zhang, 2014).
Organic Synthesis and Fluoroalkylation : Research into the reactivity of fluoroalkyl copper species with iodobenzene derivatives, including bromo- and fluoro-substituted compounds, aids in the development of new fluoroalkylation reactions. This has implications for synthetic organic chemistry (Zhu et al., 2015).
Sonolysis Studies : The sonolysis (ultrasonic degradation) of halogenated benzenes, including fluoro-, bromo-, and iodobenzene, has been compared to understand their degradation mechanisms and rates. This research is important for environmental chemistry and pollutant degradation (Drijvers, Van Langenhove, & Herrygers, 2000).
Catalysis and Aminocarbonylation : The aminocarbonylation of para-substituted iodobenzenes, including fluoro and bromo derivatives, is studied to understand the effects of substituents on catalysis. This contributes to advancements in catalytic processes in organic synthesis (Marosvölgyi-Haskó, Kégl, & Kollár, 2016).
Radiation Chemistry : Studies on dihalobenzenes, including fluoro- and iodobenzene derivatives, in radiation chemistry, particularly focusing on the formation of halide ions, offer insights into the reactions under radiation and their potential applications (Naik & Mohan, 2005).
Safety And Hazards
properties
IUPAC Name |
4-bromo-1-fluoro-2-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFI/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNETZJWWXCLUKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382266 | |
Record name | 4-bromo-1-fluoro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-fluoro-2-iodobenzene | |
CAS RN |
116272-41-4 | |
Record name | 4-bromo-1-fluoro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1-fluoro-2-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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